![molecular formula C26H22N4O4 B2653546 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-20-0](/img/no-structure.png)
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinase Inhibition
Quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules, optimized for oral administration, have shown efficacy in models relevant to DNA damage response pathways, indicating their potential as therapeutic agents in cancer treatment where ATM kinase plays a critical role (Degorce et al., 2016).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for growth inhibitory properties against various cancer cell lines. Several compounds exhibited potent cytotoxic effects, with notable efficacy in in vivo models, highlighting the therapeutic potential of carboxamide-functionalized quinolines in cancer treatment (Deady et al., 2003).
Antimicrobial and Antituberculous Activity
N-oxides of quinoxaline and pyrazine derivatives, including carboxamide groups, have been synthesized and evaluated for their biological activity. Among these compounds, some exhibited antibacterial and antituberculous activities, suggesting their potential as antimicrobial agents (Elina et al., 1976).
Anti-inflammatory and Anticancer Activities
Coumarin-pyrazolone hybrids with quinoline-2-carboxamide moieties were synthesized and screened for anti-inflammatory and anticancer activities. These compounds showed promising results in vitro, with some demonstrating high potency and selectivity, indicating their potential as dual-function therapeutic agents (Kulkarni et al., 2018).
Electronic Material Applications
Quinoline derivatives have been explored as emitting materials in organic light-emitting diodes (OLEDs), demonstrating the versatility of quinoline-based compounds beyond biomedical applications. Substituted pyrazoloquinolines were synthesized and used in OLED devices, showing bright blue light emission and highlighting the potential of these compounds in electronic applications (T. and et al., 2001).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 2-methoxybenzylamine to form the Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring. The resulting compound is then reacted with ethyl chloroformate to form the carboxylic acid derivative, which is then amidated with the appropriate amine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-methoxybenzylamine", "ethyl acetoacetate", "ethyl chloroformate", "appropriate amine" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 2-methoxybenzylamine to form the Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate to form the pyrazoloquinoline ring", "Reaction of the pyrazoloquinoline ring with ethyl chloroformate to form the carboxylic acid derivative", "Amidation of the carboxylic acid derivative with the appropriate amine to form the final product" ] } | |
Numéro CAS |
1251674-20-0 |
Formule moléculaire |
C26H22N4O4 |
Poids moléculaire |
454.486 |
Nom IUPAC |
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-10-8-18(9-11-19)30-26(32)21-15-27-22-12-7-16(13-20(22)24(21)29-30)25(31)28-14-17-5-3-4-6-23(17)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
Clé InChI |
YUNXAJARIUAZBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



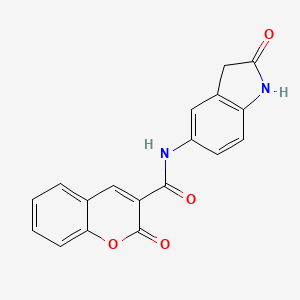
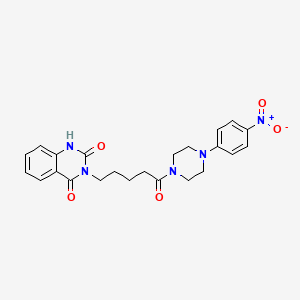
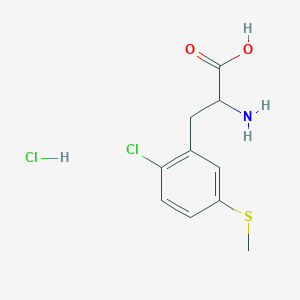
![[4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2653466.png)
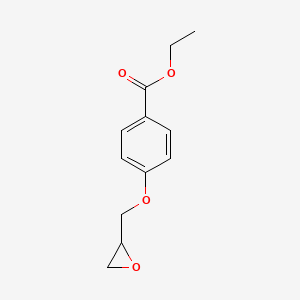
![7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653469.png)

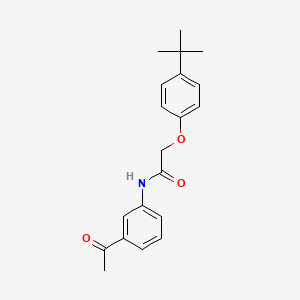
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2653476.png)
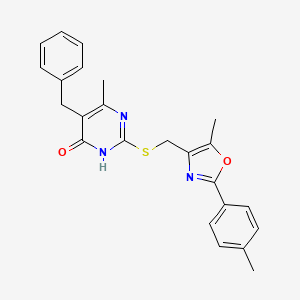
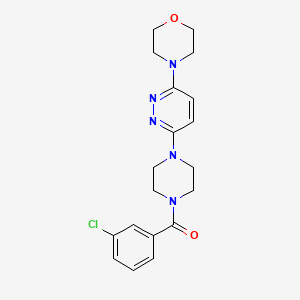

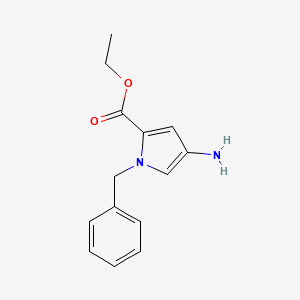
![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)